molecular formula C18H10O B1616017 cyclopenta[cd]pyren-3(4H)-one CAS No. 69795-70-6

cyclopenta[cd]pyren-3(4H)-one

Cat. No.: B1616017
CAS No.: 69795-70-6
M. Wt: 242.3 g/mol
InChI Key: SWEWVKNBZYILAE-UHFFFAOYSA-N
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Description

Cyclopenta[cd]pyren-3(4H)-one is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta-fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopenta[cd]pyren-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,2-dihydroxy-1,2-dihydrocyclopenta[cd]pyrene using strong acids or bases as catalysts. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[cd]pyren-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced polycyclic aromatic hydrocarbons.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring system, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced polycyclic aromatic hydrocarbons.

    Substitution: Nitrated, halogenated, and other substituted derivatives.

Scientific Research Applications

Cyclopenta[cd]pyren-3(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.

    Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins, and its role as a potential carcinogen.

    Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of cyclopenta[cd]pyren-3(4H)-one involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, causing structural distortions and potentially leading to mutagenic effects. It can also interact with proteins and enzymes, affecting their function and leading to various biological outcomes. The pathways involved in these interactions are complex and may include oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Cyclopenta[cd]pyren-3(4H)-one can be compared with other similar polycyclic aromatic hydrocarbons, such as:

    Benzo[a]pyrene: Known for its carcinogenic properties and used as a model compound for studying the toxicology of polycyclic aromatic hydrocarbons.

    Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with significant biological activity and potential carcinogenic effects.

    Chrysene: A polycyclic aromatic hydrocarbon with a similar structure but different reactivity and biological activity.

Uniqueness: this compound is unique due to its specific ring structure and the presence of a cyclopenta-fused system, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for studying the effects of structural variations on the reactivity and biological activity of polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O/c19-15-9-13-8-12-3-1-2-10-4-5-11-6-7-14(15)17(13)18(11)16(10)12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEWVKNBZYILAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990046
Record name Cyclopenta[cd]pyren-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69795-70-6
Record name Cyclopenta[cd]pyren-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69795-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta(cd)pyren-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069795706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[cd]pyren-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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